molecular formula C12H13NO3 B12903544 1-(1H-indol-3-yl)-2,2-dimethoxyethanone CAS No. 79509-67-4

1-(1H-indol-3-yl)-2,2-dimethoxyethanone

Cat. No.: B12903544
CAS No.: 79509-67-4
M. Wt: 219.24 g/mol
InChI Key: IQXRDMZSBHZZEO-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)-2,2-dimethoxyethanone ( 79509-67-4) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol, this molecule features an indole ring system, a privileged scaffold in medicinal chemistry, linked to a dimethoxyethanone functional group . This specific structure makes it a valuable synthon, or building block, for the synthesis of more complex heterocyclic compounds. Researchers utilize such indole-containing intermediates in the design and development of novel bioactive molecules . The dimethoxyketone moiety can serve as a reactive handle for further chemical transformations, enabling its incorporation into larger molecular frameworks. A prominent area of application for related indole derivatives is in the preparation of compounds for antimicrobial evaluation against strains such as S. aureus and E. coli , as well as in computational drug discovery studies like molecular docking with enzyme targets such as DNA gyrase . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79509-67-4

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1-(1H-indol-3-yl)-2,2-dimethoxyethanone

InChI

InChI=1S/C12H13NO3/c1-15-12(16-2)11(14)9-7-13-10-6-4-3-5-8(9)10/h3-7,12-13H,1-2H3

InChI Key

IQXRDMZSBHZZEO-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)C1=CNC2=CC=CC=C21)OC

Origin of Product

United States

Synthetic Methodologies for 1 1h Indol 3 Yl 2,2 Dimethoxyethanone

Strategic Precursor Selection and Design in Synthesis

The efficient synthesis of 1-(1H-indol-3-yl)-2,2-dimethoxyethanone hinges on the logical selection and design of its precursors. The indole (B1671886) nucleus and the dimethoxyethanone side chain present distinct synthetic challenges that can be addressed through strategic precursor choice.

Utilization of Indole-3-carboxaldehyde (B46971) Derivatives

Indole-3-carboxaldehyde is a pivotal and widely utilized precursor for the synthesis of C3-substituted indoles, including this compound. ekb.egekb.eg Its importance stems from the reactivity of the aldehyde group, which serves as a handle for further carbon-chain elongation and functionalization. ekb.egresearchgate.net

Several classical and modern methods are employed for the synthesis of indole-3-carboxaldehyde itself. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a common and efficient method for the direct formylation of indole at the C3 position. ekb.egnih.gov Alternative methods include the Reimer-Tiemann reaction and the oxidation of various indole-3-methyl derivatives. ekb.eg The availability and versatile reactivity of indole-3-carboxaldehyde make it an ideal starting point for building the desired side chain. ekb.eg

Table 1: Common Synthetic Routes to Indole-3-carboxaldehyde

Reaction Name Reagents Typical Yield Reference
Vilsmeier-Haack POCl₃, DMF High (e.g., 96%) ekb.eggoogle.com
Reimer-Tiemann CHCl₃, aq. KOH Moderate ekb.eg

Strategies for Introducing the Dimethoxyacetal Moiety

The introduction of the 2,2-dimethoxyethanone group [-C(O)CH(OCH₃)₂] at the C3 position of the indole ring is the central challenge. A direct approach involves the reaction of a suitable indole nucleophile with a reagent containing the dimethoxyacetal functionality. For instance, an indolylmagnesium halide (a Grignard reagent) or an indolyl lithium species could be reacted with a derivative of dimethoxyacetyl chloride or a similar electrophile.

Alternatively, the side chain can be constructed stepwise. This could begin with the acylation of indole to form a 3-acetylindole (B1664109) derivative, followed by functionalization of the acetyl methyl group. However, a more convergent strategy involves the use of glyoxal (B1671930) equivalents.

Application of Glyoxal Equivalents in Synthetic Routes

Glyoxal (OCHCHO) is the parent dialdehyde (B1249045) of the desired side chain. wikipedia.org However, its direct use in synthesis can be complicated by its high reactivity and tendency to polymerize in solution. wikipedia.org Therefore, synthetic chemists often turn to "glyoxal equivalents," which are more stable, masked forms of glyoxal. wikipedia.org

One key intermediate in this context is (1H-indol-3-yl)(oxo)acetaldehyde, also known as indole-3-glyoxal. ebi.ac.uk This compound can be generated through the oxidation of the side chain of tryptophan or other indole derivatives. ebi.ac.uk Studies have shown that indole itself can react with methylglyoxal, a related dicarbonyl compound, via electrophilic aromatic substitution. nih.gov By analogy, a protected glyoxal molecule can be coupled with indole to form the C3-functionalized backbone. A common glyoxal equivalent is its bis(hemiacetal) with ethylene (B1197577) glycol, 1,4-dioxane-trans-2,3-diol, which is a commercially available and stable solid. wikipedia.org The reaction of a metallated indole with such an equivalent, followed by oxidation and acetalization, provides a viable route to the target compound.

Classical and Contemporary Approaches to Compound Formation

The assembly of this compound can be achieved through various classical reactions and is also amenable to modern transition metal-catalyzed methods that offer high efficiency and selectivity.

Acetalization Techniques and Their Optimization

Acetalization is a fundamental reaction in this synthesis, specifically for converting the terminal aldehyde of an indole-3-glyoxal intermediate into the dimethoxy acetal (B89532). This reaction is typically carried out by treating the dicarbonyl compound with methanol (B129727) in the presence of an acid catalyst.

Optimization of this step is crucial to ensure selective acetalization of the more reactive aldehyde group over the ketone. The choice of acid catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid) and control of reaction conditions such as temperature and reaction time are critical for maximizing the yield of the desired monoacetal. The use of a dehydrating agent or a Dean-Stark apparatus to remove the water formed during the reaction can drive the equilibrium towards the acetal product.

Transition Metal-Catalyzed Coupling Reactions Relevant to Indole Functionalization

Modern synthetic organic chemistry offers powerful tools for C-H functionalization, and the indole scaffold has been a subject of extensive research in this area. rsc.orgresearchgate.net Transition metal catalysis provides elegant and direct methods for forming C-C bonds at specific positions of the indole ring, primarily the electron-rich C2 and C3 positions. rsc.orgacs.org

Table 2: Relevant Transition Metal-Catalyzed Reactions for Indole C3-Functionalization

Metal Catalyst Reaction Type Potential Application Reference
Palladium (Pd) C-H Arylation/Acylation Direct coupling of indole with a dimethoxyethanone-containing electrophile. researchgate.net
Copper (Cu) C-H Heteroarylation C3-functionalization via aminocupration and subsequent addition. nih.gov
Nickel (Ni) C-H Borylation/Coupling Two-step, one-pot synthesis via a C3-borylated indole intermediate. researchgate.net

These catalytic systems could be applied to the synthesis of this compound. For instance, a palladium-catalyzed C3-acylation of indole could directly install the desired side chain. Alternatively, a nickel-catalyzed C3-borylation of indole could generate a versatile intermediate, which could then undergo a Suzuki-Miyaura cross-coupling reaction with a suitable bromo-dimethoxyethanone derivative. researchgate.net These methods represent a more atom-economical and potentially more efficient approach compared to classical multi-step sequences. researchgate.netacs.org While direct examples for this specific molecule are not prevalent in the literature, the principles established for C3-functionalization are broadly applicable. researchgate.netnih.gov

Principles of Green Chemistry in Synthetic Route Design

The traditional Friedel-Crafts acylation often employs stoichiometric amounts of strong Lewis acids and halogenated solvents, which raises environmental concerns. researchgate.net Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to develop more sustainable processes. For the synthesis of 3-acylindoles, including this compound, several greener alternatives have been explored for related compounds. researchgate.netrsc.orgnih.govnih.govrsc.orgresearchgate.net

These approaches focus on:

Catalysis: Using catalytic amounts of milder and more environmentally benign Lewis acids, such as zinc oxide (ZnO) or yttrium triflate (Y(OTf)₃), can reduce waste and the need for harsh reaction conditions. researchgate.net

Alternative Solvents: The use of ionic liquids as recyclable reaction media has been shown to be effective for the acylation of indoles. researchgate.net Water has also been explored as a solvent for Friedel-Crafts type reactions of indoles. nih.gov

Energy Efficiency: Microwave-assisted synthesis has been demonstrated to accelerate the acylation of indoles, often leading to shorter reaction times and improved yields. nih.gov

While specific green synthetic routes for this compound are not extensively documented, the principles established for other 3-acylindoles provide a clear roadmap for developing more sustainable synthetic methodologies. researchgate.netrsc.orgnih.govnih.govrsc.orgresearchgate.net

Mechanistic Investigations of Reaction Pathways

Detailed Reaction Mechanisms of Acetal Formation and Indole Acylation

The synthesis of this compound primarily involves the electrophilic acylation of the indole ring. The mechanism of this Friedel-Crafts reaction can be broken down into two key stages:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of 2,2-dimethoxyacetyl chloride. This coordination polarizes the C-Cl bond, leading to its cleavage and the formation of a highly reactive acylium ion. This acylium ion is the key electrophile in the reaction. organic-chemistry.orguop.edu.pk

Electrophilic Attack and Aromatization: The electron-rich indole ring, specifically the C3 position, acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. quimicaorganica.orgquora.com This attack forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or Wheland intermediate. The aromaticity of the indole ring is temporarily disrupted in this step. In the final step, a base (which can be the Lewis acid-chloride complex or the solvent) abstracts the proton from the C3 position, leading to the restoration of the aromatic system and the formation of the final product, this compound.

Stereochemical Considerations and Control in Synthesis

The synthesis of this compound from indole and 2,2-dimethoxyacetyl chloride does not involve the formation of any new chiral centers. The starting materials and the final product are all achiral. Therefore, stereochemical control is not a primary consideration in this specific synthesis.

However, it is important to note that if a chiral indole derivative were used as the starting material, the introduction of the acyl group could potentially lead to diastereomeric products, depending on the nature and position of the chiral auxiliary on the indole ring. In such cases, the stereochemical outcome would be influenced by the steric and electronic properties of the substrate and the reaction conditions. For the synthesis of the title compound, this consideration is not applicable.

Kinetic and Thermodynamic Aspects Governing Compound Formation

In the electrophilic substitution of indoles, the site of reaction can be governed by either kinetic or thermodynamic control. nih.gov Generally, the C3 position is the most nucleophilic and therefore the site of the fastest attack, leading to the kinetically favored product. quora.com Attack at the N1 position can also be fast but is often reversible. researchgate.net

For the acylation of indole, the formation of the C3-acylated product, this compound, is generally considered to be the thermodynamically more stable product compared to the N-acylated isomer. nih.gov Under typical Friedel-Crafts conditions, the reaction is often irreversible, and the product distribution is primarily under kinetic control, favoring the C3 isomer due to the high electron density at this position. quora.com

The choice of Lewis acid and reaction temperature can influence the selectivity. Stronger Lewis acids and higher temperatures can sometimes lead to the formation of side products or rearrangement of the initial product. However, for the synthesis of 3-acylindoles, conditions are typically chosen to favor the formation of the stable C3-acylated product. organic-chemistry.org

Optimization and Scale-Up Methodologies in Laboratory Synthesis

Reaction Condition Optimization for Enhanced Yield and Purity

The optimization of the synthesis of this compound would follow general principles for Friedel-Crafts acylation reactions to maximize yield and purity. researchgate.netnih.gov Key parameters to consider include:

Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to side reactions. organic-chemistry.org Milder Lewis acids such as SnCl₄, ZnCl₂, or Et₂AlCl may offer better selectivity and cleaner reactions for sensitive substrates like indole. organic-chemistry.orgikm.org.my Catalytic amounts of more modern catalysts like Y(OTf)₃ could also be explored. researchgate.net A systematic screening of different Lewis acids and their molar equivalents relative to the indole would be a primary optimization step.

Solvent: The choice of solvent can significantly impact the reaction. Dichloromethane is a common solvent for Friedel-Crafts reactions due to its inertness and ability to dissolve the reactants and catalyst complex. organic-chemistry.org Other aprotic solvents like 1,2-dichloroethane (B1671644) or nitromethane (B149229) could also be investigated.

Temperature: Friedel-Crafts acylations are often conducted at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and prevent the formation of byproducts. organic-chemistry.org Optimization would involve running the reaction at various temperatures to find the optimal balance between reaction rate and selectivity.

Stoichiometry: The molar ratio of indole to the acylating agent and Lewis acid is another crucial parameter. An excess of the acylating agent or Lewis acid might be necessary to drive the reaction to completion but could also lead to the formation of diacylated or polymeric byproducts.

Table 2: Parameters for Optimization of this compound Synthesis

ParameterVariables to TestDesired Outcome
Lewis AcidAlCl₃, SnCl₄, ZnCl₂, Et₂AlCl, Y(OTf)₃High yield, high C3-selectivity, minimal side products
SolventDichloromethane, 1,2-Dichloroethane, NitromethaneGood solubility of reactants, inertness, ease of removal
Temperature-20 °C, 0 °C, Room TemperatureOptimal rate and selectivity, minimal decomposition
StoichiometryMolar ratios of Indole:Acyl Chloride:Lewis AcidHigh conversion of starting material, minimal byproducts

Challenges in Reaction Isolation and Purification Processes

The isolation and purification of this compound, a key intermediate in various synthetic pathways, presents a unique set of challenges that are common in the manipulation of indole-containing scaffolds. The inherent reactivity of the indole nucleus, coupled with the functional groups present in the target molecule, can lead to the formation of byproducts and complicate the isolation of the desired compound in high purity.

A primary challenge in the purification process is the removal of unreacted starting materials and reagents. Depending on the synthetic route employed, this can include excess indole, acylating agents, and catalysts. The structural similarity of some of these starting materials to the product can make separation difficult.

Chromatographic techniques are frequently the methods of choice for the purification of indole derivatives. Silica (B1680970) gel flash chromatography is a common technique employed to separate the target compound from impurities. figshare.comnih.gov The selection of an appropriate eluent system is critical to achieve good separation. A gradient of solvents, such as ethyl acetate (B1210297) in hexanes, is often used to effectively separate compounds with different polarities.

Recrystallization is another valuable technique for obtaining highly pure crystalline material, provided a suitable solvent system can be identified. This method is particularly effective in removing minor impurities after an initial purification by chromatography.

The inherent flexibility of the indole structure and its derivatives can also pose challenges. In some cases, different conformations of the molecule can exist, which might not be easily distinguishable by standard analytical techniques but could impact the compound's reactivity and biological activity. nih.gov

To overcome these challenges, a systematic approach to purification is essential. This involves careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) to identify the optimal reaction time and minimize byproduct formation. Subsequent purification strategies often involve a combination of aqueous work-up, extraction, and chromatographic methods. The characterization of the purified product using spectroscopic techniques such as NMR, IR, and mass spectrometry is crucial to confirm its identity and purity.

Table 1: Common Challenges and Purification Strategies for Indole Derivatives

ChallengeDescriptionCommon Purification Method(s)Key Considerations
Removal of Starting Materials Excess reactants and reagents remaining in the reaction mixture.Flash Chromatography, RecrystallizationSelection of appropriate solvent systems for effective separation.
Byproduct Formation Formation of undesired side products during the reaction. nih.govFlash ChromatographyOptimization of reaction conditions to minimize byproduct formation.
Structural Isomers Presence of constitutional isomers or regioisomers.High-Performance Liquid Chromatography (HPLC), Flash ChromatographyUse of high-resolution chromatographic techniques for separation.
Compound Stability Degradation of the target compound during purification.Mild purification conditions, use of appropriate pH buffers.Avoidance of harsh acidic or basic conditions.

Reactivity and Transformational Chemistry of 1 1h Indol 3 Yl 2,2 Dimethoxyethanone

Reactivity Profile of the Dimethoxyacetal Functional Group

The dimethoxyacetal group, a protected form of a glyoxal (B1671930) moiety, exhibits a range of chemical behaviors, primarily centered around its ability to be deprotected or transformed into other acetal (B89532) structures.

Hydrolysis and Reversion to Carbonyl Functionality

The dimethoxyacetal group in 1-(1H-indol-3-yl)-2,2-dimethoxyethanone serves as a stable protecting group for the highly reactive α-ketoaldehyde functionality. This protection can be readily removed under acidic conditions to regenerate the parent dicarbonyl compound, 1-(1H-indol-3-yl)ethane-1,2-dione (also known as indol-3-ylglyoxal). The hydrolysis proceeds via a standard acid-catalyzed mechanism for acetals. Protonation of one of the methoxy (B1213986) groups facilitates its departure as methanol (B129727), forming a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a second molecule of methanol yields the di-carbonyl species.

The conditions for this deprotection are typically mild to avoid potential acid-catalyzed side reactions on the electron-rich indole (B1671886) ring.

Table 1: Representative Conditions for Hydrolysis of Dimethoxyacetals

Reagent SystemSolventTemperatureOutcome
Dilute HClAcetone/WaterRoom TemperatureDeprotection to dione
Acetic Acid/WaterHeatDeprotection to dione
p-Toluenesulfonic acidAcetone/WaterRoom TemperatureDeprotection to dione

This table presents generalized conditions for acetal hydrolysis and can be inferred to apply to this compound based on established chemical principles.

Transacetalization Reactions and Mechanistic Insights

Transacetalization is a process where an existing acetal reacts with an alcohol, typically a diol, under acidic catalysis to form a new acetal. This reaction is particularly useful for converting a dimethyl acetal into a cyclic acetal, which can offer different stability or reactivity profiles. In the case of this compound, reaction with a diol such as ethylene (B1197577) glycol or propane-1,3-diol in the presence of an acid catalyst would lead to the formation of the corresponding 1,3-dioxolane (B20135) or 1,3-dioxane (B1201747) derivative.

The mechanism is analogous to acetal formation, initiated by protonation of a methoxy group. The diol then acts as an intramolecular nucleophile in the subsequent steps, leading to the thermodynamically favored cyclic acetal and releasing methanol. The main advantage of transacetalization is that water is not a byproduct, which can be beneficial in preserving acid-sensitive catalysts nih.gov.

Table 2: Plausible Transacetalization Reactions

ReactantDiolCatalystProduct
This compoundEthylene Glycolp-TsOH2-(1H-indol-3-ylcarbonyl)-1,3-dioxolane
This compoundPropane-1,3-diolAmberlyst-152-(1H-indol-3-ylcarbonyl)-1,3-dioxane

This table illustrates expected outcomes based on the principles of transacetalization reactions nih.gov.

Role as a Masked Carbonyl Synthon in Organic Transformations

The dimethoxyacetal group in this compound effectively masks a highly electrophilic glyoxal unit. This allows for synthetic manipulations to be carried out on the indole nucleus without interference from the dicarbonyl functionality. Once the desired transformations on the indole ring are complete, the acetal can be hydrolyzed to reveal the 1,2-dicarbonyl moiety for further reactions. This "masked carbonyl" strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecules. For instance, the indole nitrogen could be alkylated or the C2 position functionalized while the α-ketoaldehyde is protected.

Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, particularly at the C3 position. However, since the C3 position is already substituted in the title compound, electrophilic attack will be directed to other positions. The indole nitrogen also possesses a lone pair of electrons and can act as a nucleophile or be deprotonated to form an indolide anion.

Electrophilic Aromatic Substitution Reactions on the Indole Ring

While the C3 position of indole is the most nucleophilic, electrophilic substitution can occur at other positions when C3 is blocked. The Vilsmeier-Haack reaction, for example, typically results in formylation at the C3 position of indoles nih.govmdpi.com. In the case of this compound, the reaction would likely occur at an alternative position, potentially the C2 position or on the benzene (B151609) portion of the indole ring, depending on the reaction conditions and the directing effects of other substituents. Other common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions nih.gov. The specific regioselectivity would be influenced by the steric hindrance of the C3-substituent and the electronic nature of any substituents on the indole ring.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

ReactionElectrophilePotential Product(s)
NitrationHNO₃/H₂SO₄Nitration at C5 or C6
BrominationNBSBromination at C2 or C5/C6
Vilsmeier-HaackPOCl₃, DMFFormylation at C2

This table outlines potential outcomes of electrophilic substitution on the indole nucleus of the title compound based on established reactivity patterns of 3-substituted indoles.

Nucleophilic Additions and Substitutions on the Indole Moiety

The indole nucleus is generally electron-rich and thus not highly susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups researchgate.net. However, the N-H proton of the indole can be removed by a strong base to form an indolide anion. This anion is a potent nucleophile and can undergo reactions with various electrophiles, such as alkyl halides or acyl chlorides, to afford N-substituted indoles.

Furthermore, directed ortho-metalation can be employed to functionalize the C2 position. By using a directing group on the indole nitrogen (or if the sidechain can act as one), a strong base like n-butyllithium can deprotonate the C2 position, creating a nucleophilic center that can react with a range of electrophiles nih.gov.

Table 4: Potential Nucleophilic Reactions on the Indole Moiety

ReactionReagentSite of ReactionProduct
N-AlkylationNaH, then R-XN11-Alkyl-3-(2,2-dimethoxyacetyl)indole
C2-Lithiation/Quenchn-BuLi, then E⁺C22-Substituted-1-(1H-indol-3-yl)-2,2-dimethoxyethanone

This table illustrates potential nucleophilic transformations of the title compound based on known indole chemistry.

N-Alkylation and N-Acylation Reactions of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound is nucleophilic and can participate in various substitution reactions. The presence of the electron-withdrawing glyoxal equivalent at the C-3 position increases the acidity of the N-H proton, facilitating its removal by a base. This deprotonation generates an indolide anion, which is a potent nucleophile for subsequent reactions with electrophiles.

N-Alkylation: This process involves the introduction of an alkyl group onto the indole nitrogen. Typically, the reaction is carried out by treating the indole derivative with a base, such as sodium hydride (NaH), to form the anion, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). A microwave-assisted, three-component protocol has demonstrated the N-1 alkylation of 2-alkynylindoles using epichlorohydrin (B41342) in a domino sequence, highlighting a modern approach to indole N-functionalization. libretexts.org

N-Acylation: Similarly, an acyl group can be introduced by reacting the indolide anion with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction provides N-acylated indole derivatives, which are important intermediates in organic synthesis.

The general conditions for these transformations are summarized in the table below.

Reaction TypeTypical ReagentsProduct Type
N-Alkylation1. Base (e.g., NaH, KHMDS) 2. Alkyl Halide (R-X)N-Alkylindole
N-Acylation1. Base (e.g., NaH) 2. Acyl Halide (RCOCl)N-Acylindole

Carbonyl Reactivity Following Acetal Deprotection

Acid-catalyzed hydrolysis of the dimethoxy acetal in this compound unmasks the 1,2-dicarbonyl functionality, yielding indol-3-ylglyoxal . This intermediate possesses two electrophilic carbonyl centers: an aldehyde and a ketone adjacent to the indole ring. The aldehyde carbonyl is generally more reactive towards nucleophilic attack than the sterically more hindered and electronically stabilized ketone. This difference in reactivity allows for selective transformations.

Condensation Reactions with Various Nucleophiles

The carbonyl groups of indol-3-ylglyoxal readily undergo condensation reactions with a variety of carbon and nitrogen nucleophiles. These reactions are fundamental for constructing more complex molecular architectures and heterocyclic systems.

A common reaction involves the condensation of indoles with carbonyl compounds to form bis(indolyl)methane derivatives. masterorganicchemistry.com Furthermore, arylglyoxals, the class to which indol-3-ylglyoxal belongs, are known to participate in one-pot, multicomponent reactions. For instance, a greener synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been achieved through the reaction of an arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and an indole in the presence of a catalytic amount of sulfamic acid. mdma.ch This process involves the formation of two new C-C bonds and one C-N bond in a single operation. mdma.ch

Reduction and Oxidation Reactions of the Carbonyl Center

The carbonyl groups of indol-3-ylglyoxal can be selectively reduced or oxidized, providing access to a range of functionalized indole derivatives.

Reduction Reactions: The reduction of the dicarbonyl moiety can lead to several products depending on the reagents and conditions.

Selective Aldehyde Reduction: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄) under controlled temperature, are expected to selectively reduce the more reactive aldehyde group to a primary alcohol, yielding an α-hydroxy ketone.

Complete Carbonyl Reduction: Stronger reducing agents or harsher conditions would reduce both the aldehyde and the ketone to their corresponding alcohols, resulting in a 1,2-diol derivative.

Indole Ring Reduction: The use of sodium borohydride in acidic media, such as acetic acid or trifluoroacetic acid, can lead to the reduction of the C2=C3 double bond of the indole ring itself to afford an indoline (B122111). researchgate.netnih.gov Catalytic hydrogenation, for example using Pt/C in the presence of an acid, is also an effective method for reducing the indole ring to the corresponding indoline. organic-chemistry.org

Oxidation Reactions: The oxidation of indol-3-ylglyoxal can also proceed via different pathways.

Selective Aldehyde Oxidation: The aldehyde group can be chemoselectively oxidized to a carboxylic acid using various reagents, such as Oxone or pyridinium (B92312) chlorochromate (PCC) with a co-oxidant, to yield indol-3-ylglyoxylic acid (an α-keto acid). researchgate.net

Oxidative Cleavage: The C2=C3 double bond of the indole ring can undergo oxidative cleavage, a process known as the Witkop oxidation. nih.gov Using reagents like hydrogen peroxide (H₂O₂) in polar solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can cleave the bond to form 2-ketoacetanilide derivatives. nih.gov Enzymatic oxidation, for example using chloroperoxidase with H₂O₂, can also oxidize the indole ring, yielding oxindole (B195798) as the major product. wikipedia.org

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful method for converting carbonyl groups into carbon-carbon double bonds. The differential reactivity of the two carbonyls in indol-3-ylglyoxal is key to achieving selectivity in these transformations.

Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide to convert aldehydes or ketones into alkenes. libretexts.orgorganic-chemistry.org Given that aldehydes are significantly more reactive than ketones towards Wittig reagents, indol-3-ylglyoxal is expected to undergo selective olefination at the aldehyde position.

With unstabilized ylides (e.g., Ph₃P=CH₂), the reaction typically yields the (Z)-alkene as the major product. libretexts.orgwikipedia.org

With stabilized ylides (where the ylide carbon is attached to an electron-withdrawing group like an ester), the reaction is highly selective for the (E)-alkene. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which employs a phosphonate (B1237965) carbanion, is a widely used alternative to the Wittig reaction. organic-chemistry.orgnrochemistry.com It offers several advantages, including the easy removal of the water-soluble phosphate (B84403) byproduct and typically high (E)-selectivity for the resulting alkene. organic-chemistry.orgnrochemistry.com Similar to the Wittig reaction, the HWE reaction on indol-3-ylglyoxal would proceed selectively at the more accessible aldehyde carbonyl. The Still-Gennari modification of the HWE reaction allows for the selective formation of (Z)-olefins by using phosphonates with electron-withdrawing groups and specific base/solvent systems. youtube.com

Olefination ReactionReagent TypeExpected Selectivity with Indol-3-ylglyoxalPredominant Alkene Isomer
Wittig ReactionUnstabilized YlideReaction at aldehydeZ-alkene libretexts.orgwikipedia.org
Wittig ReactionStabilized YlideReaction at aldehydeE-alkene wikipedia.org
HWE ReactionStandard PhosphonateReaction at aldehydeE-alkene organic-chemistry.orgnrochemistry.com
Still-Gennari HWEEWG-PhosphonateReaction at aldehydeZ-alkene youtube.com

Cascade Reactions and Multi-Component Transformations Involving the Compound

The deprotected form of the title compound, indol-3-ylglyoxal, is an excellent substrate for cascade (or domino) and multi-component reactions (MCRs). Its two adjacent electrophilic centers can react sequentially with various nucleophiles, allowing for the rapid assembly of complex heterocyclic scaffolds in a single synthetic operation.

Participation in Domino Reactions and Tandem Processes

Domino reactions involving arylglyoxals have been developed to create significant molecular diversity from simple starting materials. A microwave-assisted, three-component domino reaction between an arylglyoxal monohydrate, an N-aryl enaminone, and an indole has been reported to regioselectively produce bis-indole derivatives. libretexts.org This type of transformation highlights the ability of the glyoxal moiety to bring together multiple components, forming several new bonds in one pot. libretexts.orgwikipedia.org

Another example is the acid-promoted domino reaction of 3-hydroxy-3-(indol-3-yl)indolin-2-ones (structurally related to intermediates derivable from indol-3-ylglyoxal) with mercapto-substituted β-enamino esters, which leads to diverse polycyclic spirooxindoles or functionalized dihydroindolo[3,2-c]phenothiazines, depending on the substitution pattern. nih.gov These complex transformations underscore the utility of indole-based dicarbonyl precursors in generating novel, drug-like heterocyclic systems through efficient and atom-economical cascade processes.

Applications in the Synthesis of Diverse Heterocyclic Systems

There is a lack of specific published research detailing the use of This compound as a starting material for the synthesis of a diverse range of heterocyclic systems. While theoretically, the functional groups present—an indole core, a ketone (masked as a dimethoxyacetal), and an adjacent carbonyl group—offer potential for various cyclization reactions, specific examples and the resulting heterocyclic scaffolds are not documented in the scientific literature reviewed.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

Due to the absence of specific studies on the transformational chemistry of This compound , a detailed analysis of the chemo-, regio-, and stereoselectivity in its complex reactions cannot be provided. Such an analysis would require experimental data from specific reactions, which is not available in the current body of scientific literature.

Derivatization and Analogue Synthesis Based on 1 1h Indol 3 Yl 2,2 Dimethoxyethanone

Strategies for Structural Diversification

Structural diversification is key to developing new compounds with tailored properties. For 1-(1H-indol-3-yl)-2,2-dimethoxyethanone, this is achieved by targeting its primary reactive centers.

The nitrogen atom of the indole (B1671886) ring is a common site for derivatization, which can influence the electronic properties of the indole system and provide a handle for introducing further functionality. The N-H proton can be readily deprotonated by a suitable base, followed by reaction with an electrophile to install a variety of substituents. Common modifications include N-alkylation, N-acylation, and N-sulfonylation. For instance, protection of the indole nitrogen with groups like methoxymethyl (MOM) or benzenesulfonyl is a frequent strategy in multi-step syntheses to prevent unwanted side reactions. nih.govorgsyn.org The choice of the N-substituent can also be critical for directing metallation or C-H activation reactions to other positions on the indole ring. researchgate.net

Table 1: Examples of Reagents for N-Position Modification

Modification TypeReagent ExampleResulting N-Substituent
AlkylationMethyl Iodide (CH₃I)Methyl (-CH₃)
AlkylationBenzyl (B1604629) Bromide (BnBr)Benzyl (-CH₂Ph)
AcylationAcetic Anhydride ((Ac)₂O)Acetyl (-COCH₃)
SulfonylationBenzenesulfonyl Chloride (PhSO₂Cl)Benzenesulfonyl (-SO₂Ph)
ProtectionMethoxymethyl Chloride (MOMCl)Methoxymethyl (-CH₂OCH₃)

This table presents common reagents used for modifying the indole nitrogen, a standard practice in indole chemistry applicable to the target compound.

While the C3 position of indole is typically the most nucleophilic, modern synthetic methods allow for selective functionalization at the less reactive C2 and C7 positions.

C7-Position Functionalization: Directing group strategies are paramount for activating the C7 C-H bond. A large functional group, such as a pivaloyl or a pyrimidyl group, installed at the indole nitrogen can sterically block other positions and direct a transition metal catalyst (e.g., Rhodium or Palladium) to the C7-position. nih.govrsc.orgresearchgate.net This enables the introduction of aryl, alkyl, or halogen substituents, which are otherwise difficult to incorporate. researchgate.netresearchgate.net

C2-Position Functionalization: The C2 position can be functionalized through several routes. One common method involves a directed metalation-alkylation sequence, where the indole nitrogen is first protected, followed by lithiation at C2 and subsequent reaction with an electrophile. More recently, photochemical methods have emerged, such as the direct C2–H alkylation of indoles using α-iodosulfones under light irradiation, which proceeds via a radical mechanism. beilstein-journals.org

Table 2: Selected Methods for C2 and C7 Functionalization

PositionMethodCatalyst/ReagentType of Group Introduced
C7Directed C-H ArylationPd(OAc)₂ with a directing groupAryl
C7Directed C-H HalogenationRh(III) catalyst, N-halosuccinimideHalogen (Cl, Br, I)
C2Photochemical Alkylationα-iodosulfone, visible lightAlkylsulfonyl
C2Directed Metalationn-BuLi, then an electrophile (e.g., R-X)Various (Alkyl, Silyl, etc.)

This table summarizes advanced synthetic methods for functionalizing the C2 and C7 positions of the indole ring, based on established literature. nih.govresearchgate.netbeilstein-journals.org

The dimethoxyacetal group is a protected form of a highly reactive α-keto carbonyl moiety. Its transformation is a cornerstone for building more complex molecules.

The primary transformation is the acid-catalyzed hydrolysis of the acetal (B89532) to yield the corresponding indole-3-glyoxal derivative, 1-(1H-indol-3-yl)-1,2-ethanedione. This vicinal dicarbonyl compound is a powerful electrophile and a versatile precursor for various heterocyclic syntheses. For example, it can undergo condensation reactions with dinucleophiles like hydrazines or 1,2-diamines to form pyridazines or pyrazines, respectively. It can also participate in multicomponent reactions, such as reacting with an aldehyde and an amine source to create substituted imidazole (B134444) rings. The revealed ketone can also be a target for nucleophilic addition or reduction. mdpi.com

Synthesis of Advanced Indole Scaffolds

Beyond simple derivatization, this compound serves as a starting point for the assembly of complex, multi-ring systems that are prevalent in natural products and pharmaceuticals.

Fused indole systems, such as carbazoles and other polycyclic frameworks, can be synthesized from the title compound through intramolecular cyclization strategies. A common approach involves first functionalizing the indole ring at the C2 position with a suitable tether that can subsequently react with the C3-side chain.

For example, a Wittig or Horner-Wadsworth-Emmons reaction at the deprotected ketone of the C3-side chain can introduce an alkene. If the C2 position is functionalized with a halide, an intramolecular Heck reaction can forge a new six-membered ring, leading to a carbazole (B46965) precursor. Alternatively, stable analogues of indole-2,3-quinodimethanes, which are potent dienes for Diels-Alder reactions, can be generated from C2-methyl-C3-acyl indoles. rsc.org By modifying the side chain of this compound, similar reactive intermediates can be formed, which then undergo cycloaddition with various dienophiles to construct fused polycyclic systems. nih.govresearchgate.net

Spirocyclic indoles, where the C3-carbon of the indole is part of two rings, are significant structural motifs in many alkaloids. The synthesis of such compounds from this compound can be envisioned through several pathways.

One strategy involves an intramolecular cyclization. After deprotection of the acetal, the resulting ketone can be converted into an epoxide or other reactive intermediate. A nucleophilic group, previously installed at the C2 position of the indole, can then attack this electrophilic center, forming a spiro-fused ring at C3. Another elegant approach is the [4+1] cycloaddition of indoles with nitroalkenes, which proceeds through a spirocyclic isoxazole (B147169) intermediate. nih.gov By converting the dimethoxyacetal group into a suitable Michael acceptor, a similar intramolecular cyclization could be triggered, leading to the formation of a spiro-center at the C3 position.

Table 3: Representative Fused and Spirocyclic Indole Scaffolds

Scaffold TypeCore StructureSynthetic Strategy Example
Fused PolycyclicCarbolinePictet-Spengler reaction
Fused PolycyclicCarbazoleIntramolecular Heck reaction / Diels-Alder
SpirocyclicSpirooxindoleIntramolecular Alkylation/Michael Addition
SpirocyclicSpiroindolenine[4+1] Cycloaddition

This table illustrates advanced indole scaffolds that can be targeted from the starting compound, referencing common synthetic strategies for their formation. researchgate.netnih.gov

Formation of Bridged Indole Derivatives

Bridged indole derivatives represent a class of conformationally constrained analogues that can provide valuable insights into structure-activity relationships. The synthesis of such structures from this compound typically involves a strategy of deprotection followed by an intramolecular cyclization cascade.

A prominent and plausible strategy for constructing a bridged system is through an intramolecular Pictet-Spengler reaction. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org In this context, the dimethoxyacetal group of the starting material acts as a protected aldehyde.

The general synthetic approach can be outlined as follows:

Deprotection: The 2,2-dimethoxyethanone moiety is first hydrolyzed under acidic conditions to reveal the more reactive indole-3-glyoxal.

Coupling and Cyclization: The resulting glyoxal (B1671930) can then be reacted with a suitable bifunctional amine, such as tryptamine (B22526) or one of its derivatives. The initial reaction would form an imine, which is then poised for an intramolecular electrophilic attack from the existing indole ring onto the iminium ion, thereby forming the new bridged ring system. wikipedia.org

An example of such a transformation is the reaction of indole-3-glyoxal with tryptamine. This would lead to the formation of a complex tetracyclic bridged system. The conditions for Pictet-Spengler reactions can be varied, but often involve an acid catalyst and can be performed in various solvents. wikipedia.org The use of chiral catalysts can also induce enantioselectivity in the products. nih.gov

Starting MaterialReagentKey Reaction TypeProduct Class
This compound1. H₃O⁺2. TryptamineDeprotection, Pictet-Spengler ReactionBridged Tetracyclic Indole Alkaloid Analogue
This compound1. H₃O⁺2. Phenethylamine derivativeDeprotection, Pictet-Spengler ReactionBridged Tetrahydroisoquinoline-Indole
This compound1. H₃O⁺2. Amino acid ester (e.g., Tryptophan methyl ester)Deprotection, Pictet-Spengler ReactionComplex Bridged Polycyclic System

This strategy allows for the creation of diverse bridged systems by varying the nature of the β-arylethylamine used in the Pictet-Spengler reaction.

Methodologies for Combinatorial Library Generation (Focus on Synthetic Aspects)

Combinatorial chemistry provides a powerful platform for the rapid generation of large numbers of diverse molecules, which is invaluable in drug discovery and materials science. nih.gov this compound is an excellent scaffold for such endeavors due to its multiple points of potential diversification.

Solid-phase organic synthesis (SPOS) offers significant advantages for library generation, including simplified purification and the ability to drive reactions to completion using excess reagents. nih.gov For the synthesis of analogues from this compound, the indole nitrogen is a convenient handle for attachment to a solid support (resin).

A general scheme for the solid-phase synthesis of an indole library is as follows:

Immobilization: The indole nitrogen of a suitable indole precursor is attached to a resin, often through a linker.

Elaboration: The indole ring is then constructed on the solid support using methods like the Fischer or Bischler indole synthesis. nih.gov Alternatively, a pre-formed indole derivative can be attached to the resin.

Derivatization: With the indole scaffold anchored to the solid phase, a variety of reagents can be used to modify the molecule at different positions. For our starting material, after deprotection of the acetal, the resulting glyoxal can be reacted with a library of amines, hydrazines, or other nucleophiles.

Cleavage: The final products are cleaved from the resin to yield the library of purified compounds.

Resin TypeLinker StrategyKey Reaction on Solid PhaseDiversity Input
Polystyrene (PS)Wang LinkerAcylation of indole-NVarious acylating agents
Rink Amide ResinTraceless LinkerFischer Indole SynthesisDiverse hydrazines and ketones
Merrifield ResinSafety-Catch LinkerReaction with immobilized indole-3-glyoxalLibrary of nucleophiles (amines, anilines, etc.)

The use of SPOS allows for the systematic creation of a large library of analogues with variations at multiple positions of the indole scaffold. nih.gov

Parallel synthesis is a technique used to create a library of compounds simultaneously in separate reaction vessels. asynt.com This method is particularly well-suited for solution-phase chemistry and allows for rapid optimization of reaction conditions and the generation of focused libraries. acs.org

A powerful approach for generating structural diversity from our parent compound is through multicomponent reactions (MCRs). MCRs are one-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. nih.govacs.org

For example, after deprotection to indole-3-glyoxal, it can be used in a three-component reaction with an amine and a pronucleophile. A documented example involves the reaction of 2-alkynylbenzaldehydes, amines, and indoles to furnish 1-(3-indolyl)-1,2-dihydroisoquinolines. acs.org By analogy, indole-3-glyoxal could be reacted with a diverse set of amines and other components to rapidly generate a library of complex heterocyclic compounds.

Reaction TypeComponent 1Component 2 (Library)Component 3 (Library)Product Library
Three-component reactionIndole-3-glyoxalVarious anilinesVarious active methylene (B1212753) compoundsPolysubstituted pyrroles
Three-component reactionIndole-3-glyoxalVarious primary aminesVarious isocyanidesDihydropyrazinones
Three-component reactionIndole-3-glyoxal2-Amino-1,4-naphthoquinoneVarious indolesBenzo[f]indole derivatives

This parallel approach allows for the efficient exploration of chemical space around the core indole scaffold.

High-throughput synthesis (HTS) aims to accelerate the synthesis of large numbers of compounds, often in miniaturized formats such as microtiter plates. The MCRs discussed previously are highly amenable to HTS formats. nih.gov

The process would typically involve:

Reagent Dispensing: Automated liquid handlers dispense solutions of the core scaffold (deprotected this compound) and libraries of building blocks into the wells of a microtiter plate.

Reaction: The plates are then incubated under controlled conditions to allow the reactions to proceed.

Analysis and Purification: High-throughput analytical techniques, such as LC-MS, are used to analyze the products in each well. Purification can also be automated using techniques like mass-directed preparative HPLC.

The on-DNA synthesis of indole libraries is an advanced HTS technique where each compound is tagged with a unique DNA barcode. nih.govacs.org This allows for the screening of massive libraries in a single experiment. A cascade reaction involving a Sonogashira coupling and intramolecular ring closure has been reported for the on-DNA synthesis of multisubstituted indoles. nih.govacs.org Such a strategy could be adapted for the derivatization of an indole-3-glyoxal scaffold.

HTS PlatformReaction TypeThroughputKey Advantage
Microtiter plates (96, 384, 1536 well)Multicomponent reactions100s to 1000s of compounds/dayRapid lead generation and optimization
Flow chemistry reactorsContinuous flow synthesisHigh productivityPrecise control over reaction parameters
DNA-encoded libraries (DEL)On-DNA synthesisMillions to billions of compoundsScreening of vast chemical space

These high-throughput methods are essential for modern drug discovery and the development of novel materials, enabling the rapid exploration of vast chemical diversity starting from a single, versatile compound like this compound.

No Publicly Available Theoretical and Computational Studies Found for this compound

Extensive searches for dedicated theoretical and computational research on the chemical compound This compound have yielded no specific scholarly articles or detailed studies. As a result, the generation of an article based on the requested outline focusing on quantum chemical calculations and molecular dynamics simulations is not possible at this time.

Theoretical and Computational Studies of 1 1h Indol 3 Yl 2,2 Dimethoxyethanone

Mechanistic Insights from Computational Modeling

Computational modeling provides a powerful lens through which the intricate details of chemical reactions can be elucidated at a molecular level. For a compound like 1-(1H-indol-3-yl)-2,2-dimethoxyethanone, these methods can offer profound insights into its formation, reactivity, and potential transformations.

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Transition state theory is a cornerstone of this understanding, positing that reacting molecules pass through a high-energy, unstable state known as the transition state, which lies at the peak of the energy barrier between reactants and products. sciencedaily.comims.ac.jp The identification and characterization of this transient species are paramount for a comprehensive grasp of reaction mechanisms. sciencedaily.com

Computational chemistry offers robust methods for locating and analyzing transition states. These methods are crucial because the transient and unstable nature of these states makes their direct experimental observation challenging. sciencedaily.comims.ac.jp For instance, in the context of indole (B1671886) synthesis or functionalization, such as acylation reactions, computational models can map the energetic landscape of the reaction. nih.govorganic-chemistry.org A plausible reaction mechanism for the N-acylation of indoles, for example, can be proposed and supported by computational findings, starting from the deprotonation of the indole to its nucleophilic attack on an acyl source. nih.gov

While specific transition state analyses for the synthesis of this compound are not documented, studies on related indole derivatives illustrate the potential of this approach. For example, computational investigations into the synthesis of indole-2-carboxylic esters have elucidated the involvement of specific intermediates and the sequence of bond-forming and bond-breaking events. acs.org Such analyses for this compound could reveal the key energetic hurdles in its synthesis, offering a rational basis for optimizing reaction conditions to improve yield and selectivity.

A reaction coordinate is a one-dimensional parameter that represents the progress of a reaction along the lowest energy path from reactants to products. nih.gov Mapping the reaction coordinate allows for the determination of the reaction's energy profile, which details the energy changes as the reaction proceeds, including the energies of reactants, products, intermediates, and transition states. nih.govarxiv.org

This energy profile is critical for determining the kinetics and thermodynamics of a reaction. The height of the energy barrier (activation energy) dictates the reaction rate, while the energy difference between reactants and products determines the reaction's equilibrium position. Computational methods, such as those based on density functional theory (DFT), are frequently employed to calculate these energy profiles. eurjchem.com

For this compound, reaction coordinate mapping could be used to explore various potential reaction pathways, such as its synthesis via Friedel-Crafts acylation of indole or other coupling reactions. By computing the energy profiles for different proposed mechanisms, the most energetically favorable pathway can be identified. Furthermore, studies on the excited-state dynamics of indole in solution demonstrate how computational models can trace the relaxation pathways of excited electronic states, providing insights into the photophysical properties of indole derivatives. acs.org This type of analysis could predict the photochemical stability and behavior of this compound. The reaction coordinate mapping method is particularly well-suited for describing quantum dissipative systems. arxiv.orgacs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies Applied to Structural Analogues (Focus on Chemico-Structural Predictions)

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) are computational techniques that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. jocpr.comnih.gov These models are invaluable in medicinal chemistry and materials science for predicting the properties of new or untested compounds. nih.govnih.gov Given the prevalence of the indole scaffold in pharmacologically active compounds, numerous QSAR and QSPR studies have been conducted on its derivatives. researchgate.netnih.govmckendree.edu

These studies typically involve calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that relates these descriptors to an observed property. eurjchem.com The predictive power of these models is then validated using internal and external test sets of compounds. jocpr.com

The application of QSAR/QSPR to analogs of this compound can provide predictive insights into its potential biological activities and physicochemical properties. For example, QSAR models have been developed for indole derivatives to predict their activity as anticancer agents, inhibitors of specific enzymes, or their toxicity. eurjchem.comnih.gov Similarly, QSPR models can predict properties like lipophilicity (log P), solubility, and metabolic stability, which are crucial in drug development. jocpr.com

Below are examples of QSAR/QSPR studies on indole derivatives, illustrating the types of predictions that could be made for this compound.

Table 1: Examples of QSAR/QSPR Studies on Indole Derivatives

Study FocusPredicted PropertyMolecular Descriptors UsedStatistical MethodModel Performance HighlightsReference
Anticancer ActivityInhibitory activity against histone lysine (B10760008) methyl transferase2D descriptors (e.g., minHBint4, Wlambdal.unity)Multiple Linear Regression (MLR)R² = 0.9328, Q²(LOO) = 0.9212, R²(ext) = 0.929 eurjchem.com
Antiviral ActivityInhibitory activity against SARS CoV 3CLproSMILES-based descriptorsMonte Carlo optimizationHigh statistical quality with robust predictive ability nih.gov
Physicochemical PropertiesPartition coefficient (log P) and Lethal Dose (LD50)Topological indices (e.g., Cluj indices)Multiple Linear Regression (MLR)Statistically significant models validated by leave-one-out and external test sets jocpr.com
Antiproliferative ActivityActivity against PC3 prostate cancer cell lines2D descriptors (e.g., SHBd, SsCH3, JGI2, RDF60P)Genetic Function Algorithm-Multilinear Regression (GFA-MLR)R² = 0.9725, R²(adj) = 0.9647 nih.gov

These studies demonstrate that by analyzing the structural features of this compound and comparing them to the descriptors used in established QSAR/QSPR models for indole analogs, it is possible to make informed predictions about its potential biological and physicochemical characteristics. For instance, descriptors related to hydrogen bonding capacity, molecular shape, and electronic properties have been shown to be important for the activity of various indole derivatives. eurjchem.comnih.gov Such predictions can guide the prioritization of this compound for further experimental investigation.

Applications As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Utility in Natural Product Total Synthesis (Focus on Synthetic Strategy)

The indole (B1671886) ring is a privileged scaffold found in over 4,100 known alkaloids, many of which exhibit significant biological activity. encyclopedia.pub The C3-position of the indole nucleus is particularly important for the construction of these complex natural products. The introduction of a two-carbon electrophilic unit at this position, such as the protected glyoxal (B1671930) in 1-(1H-indol-3-yl)-2,2-dimethoxyethanone, is a key strategic element in the assembly of intricate alkaloid frameworks.

The total synthesis of indole alkaloids is a major area of research in organic chemistry, driving the development of new synthetic methods. nih.govrsc.orgrsc.org While direct total syntheses employing this compound are not extensively documented, its deprotected form, indole-3-glyoxal, and related derivatives are conceptually ideal intermediates for accessing the core structures of several alkaloid families.

The strategic value of this building block lies in its ability to generate an indole-3-acetaldehyde or indole-3-glyoxylic acid equivalent after deprotection and subsequent selective reduction or oxidation. These functionalities are central to classic indole alkaloid syntheses. For instance, the Pictet-Spengler reaction, a cornerstone in the synthesis of β-carboline systems found in alkaloids like (±)-Conolidine, involves the condensation of a tryptamine (B22526) derivative with an aldehyde. encyclopedia.pub this compound can serve as a precursor to the required aldehyde component, allowing for the construction of polycyclic systems.

Furthermore, the dicarbonyl functionality can be used to forge connections with other parts of a molecule. In the synthesis of communesin and perophoramidine, for example, the construction of the tetracyclic indoline (B122111) unit is a critical step that involves intricate cyclization strategies. nih.gov A building block like this compound provides two electrophilic centers that can be engaged sequentially or in cascade reactions to form multiple rings, a strategy often employed in modern total synthesis.

Table 1: Potential Application of this compound in Indole Alkaloid Synthesis

Indole Alkaloid Family Key Synthetic Disconnection Role of Indole-3-glyoxal Acetal (B89532)
Yohimbine / Corynanthe Pictet-Spengler Reaction Precursor to the aldehyde component for cyclization with tryptamine.
Strychnos Wieland-Gumlich Aldehyde Can be elaborated to form the key C2-aldehyde functionality.
Aspidosperma Fischer Indole Synthesis / Cyclizations Provides a C3-dicarbonyl handle for annulation reactions to build the pentacyclic core. nih.gov

Beyond the synthesis of known natural products, there is growing interest in creating novel "bio-inspired" scaffolds—molecules that mimic the structural complexity and three-dimensionality of natural products to explore new areas of chemical space. nih.govnih.gov Multicomponent reactions (MCRs) are a powerful tool for this purpose, allowing for the rapid assembly of complex structures from simple starting materials in a single step.

The deprotected glyoxal from this compound is an excellent substrate for such reactions. For example, a one-pot multicomponent reaction between an indole, an arylglyoxal, and Meldrum's acid has been shown to produce complex 4-(1H-indol-3-yl)-furan-2(5H)-one derivatives. mdpi.com In this process, the glyoxal acts as a key electrophile, participating in a cascade of condensation and cyclization reactions. The use of this compound in such a sequence would allow for the generation of novel, densely functionalized heterocyclic systems that combine the indole motif with other pharmacologically relevant scaffolds. nih.gov This approach enables the creation of libraries of natural product-like molecules for biological screening. nih.gov

Role in the Synthesis of Non-Natural Organic Molecules

The unique reactivity of this compound also makes it a valuable building block for purely synthetic molecules with tailored functions, such as advanced materials and chemical sensors.

Indole and its derivatives are known to be electroactive and can be used to form conductive polymers. Research has demonstrated that indole-3-carboxaldehyde (B46971) can be electrochemically oxidized to form a stable polymer film on a glassy carbon electrode. researchgate.net The polymerization is believed to occur through linkages at the C2 and C5 or C6 positions of the indole ring.

This compound offers additional handles for polymerization. After deprotection, the two carbonyl groups provide sites for polycondensation reactions with di- or polyamines to form complex, cross-linked polyamide or polyimine networks. Such materials could possess interesting properties for applications in organic electronics or as functional coatings. Furthermore, the acidic conditions used for deprotection can also promote the oligomerization of the indole units themselves, leading to the formation of dimers and trimers, which can be further incorporated into larger macromolecular structures. mdpi.com

The development of fluorescent probes for the detection of biologically important analytes is a significant area of research. The indole nucleus is an excellent fluorophore, exhibiting intrinsic fluorescence that is sensitive to its local environment. The glyoxal group, unmasked from this compound, is a well-known reactive handle for selectively targeting the guanidinium (B1211019) group of arginine residues in peptides and proteins.

This combination of a fluorescent reporter (indole) and a selective binding site (glyoxal) is the basis for designing "turn-on" or "turn-off" fluorescent sensors. Upon binding to an arginine-containing analyte, the chemical environment of the indole fluorophore would be altered, leading to a detectable change in its fluorescence emission. While this specific molecule has not been explicitly reported as a sensor, the design principle is well-established. Indol-3-ylglyoxylamide derivatives, which are structurally very similar, have been extensively explored in medicinal chemistry as privileged scaffolds for interacting with biological targets. mdpi.com This highlights the potential of the indolylglyoxal core as a recognition element in the design of new molecular probes. researchgate.net

Contribution to Methodology Development in Organic Chemistry

The development of new, efficient chemical reactions is often driven by the need to synthesize complex molecules. nih.govescholarship.org Functionalized building blocks like this compound serve as valuable testbeds for developing novel synthetic methodologies.

A notable example is the development of a one-pot, three-component reaction to generate a library of indole-3-glyoxyl derivatives. researchgate.net In this method, indole is first treated with oxalyl chloride to form an indolylglyoxylyl chloride intermediate in situ. This highly reactive species is then trapped with a variety of nucleophiles, such as amines, alcohols, or azides, to afford a diverse range of products. This methodology demonstrates the utility of the indole-3-glyoxal scaffold in facilitating the discovery of new reactions and rapidly building molecular complexity. The use of the protected acetal, this compound, would be complementary, allowing for reactions at other positions of the indole ring before unmasking the glyoxal for subsequent transformations, further expanding its utility in developing new synthetic strategies. acs.org

Table 2: Compounds Mentioned in the Article

Compound Name Structure
This compound Indole ring substituted at C3 with a -C(=O)CH(OCH3)2 group
Indole-3-glyoxal Indole ring substituted at C3 with a -C(=O)CHO group
Indole-3-acetaldehyde Indole ring substituted at C3 with a -CH2CHO group
Tryptamine Indole ring substituted at C3 with a -CH2CH2NH2 group
(±)-Conolidine A complex pentacyclic indole alkaloid
Communesin A complex heptacyclic indole alkaloid
Perophoramidine A complex hexacyclic indole alkaloid
Meldrum's acid 2,2-Dimethyl-1,3-dioxane-4,6-dione
4-(1H-indol-3-yl)-furan-2(5H)-one A heterocyclic compound
Indole-3-carboxaldehyde Indole ring substituted at C3 with a -CHO group
Oxalyl chloride ClC(=O)C(=O)Cl

Development of New Carbon-Carbon Bond Forming Reactions

The deprotected form of this compound, indole-3-glyoxal, is a powerful electrophile that readily participates in carbon-carbon bond-forming reactions. Its reactivity has been harnessed in multicomponent reactions (MCRs), which are highly efficient processes that allow for the formation of multiple bonds in a single operation.

Recent research has demonstrated a one-pot methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives through a multicomponent reaction involving indole, an arylglyoxal monohydrate, and 2-amino-1,4-naphthoquinone. nih.gov In this process, two new carbon-carbon bonds and one carbon-nitrogen bond are formed. nih.gov Similarly, an efficient approach to 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one has been developed via a telescoped multicomponent condensation of indole, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com This reaction proceeds through the formation of a Michael acceptor, followed by the nucleophilic addition of indole, showcasing a key C-C bond-forming step. mdpi.com

Table 1: Carbon-Carbon Bond Forming Reactions Utilizing Indole-3-glyoxal Precursors

Reaction Type Reactants Product Class Citation(s)
Multicomponent Reaction Indole, Arylglyoxal, 2-Amino-1,4-naphthoquinone Benzo[f]indole-4,9-diones nih.gov
Multicomponent Condensation Indole, Arylglyoxal, Meldrum's Acid Furan-2(5H)-ones mdpi.com

Exploration of Novel Cyclization Strategies

The dual carbonyl functionality of the indole-3-glyoxal, unmasked from its dimethoxy acetal precursor, provides a powerful platform for constructing fused heterocyclic rings. The strategic placement of the electrophilic centers on the glyoxal moiety adjacent to the nucleophilic indole core enables a variety of intramolecular and intermolecular cyclization cascades.

One notable application is in the synthesis of complex indole-fused heterocycles. For instance, multicomponent reactions that form multiple bonds can also be considered novel cyclization strategies. The previously mentioned synthesis of benzo[f]indole-4,9-diones represents a cyclization where an indole and a naphthoquinone are fused through the intermediacy of the glyoxal unit. nih.gov This methodology is notable for its efficiency and applicability to gram-scale synthesis. nih.gov

Another example is the formation of furanone rings fused to the indole structure. The reaction between indole, an arylglyoxal, and Meldrum's acid first involves C-C bond formation, which is then followed by an intramolecular cyclization and dehydration sequence to yield the final 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one product. mdpi.com The use of this compound as the glyoxal source would allow for a controlled, stepwise approach to these cyclizations, where deprotection immediately precedes the cyclization cascade.

Industrial Synthetic Processes (Focus on Chemical Manufacturing Aspects)

The industrial synthesis of this compound requires careful consideration of reaction conditions, reagent costs, efficiency, and scalability to ensure a viable manufacturing process.

Considerations for Process Chemistry and Efficiency

The most direct and common method for synthesizing 3-acylindoles on an industrial scale is through Friedel-Crafts acylation. organic-chemistry.orgkhanacademy.org For this compound, this would involve the reaction of indole with a suitable electrophilic acylating agent, such as dimethoxyacetyl chloride, in the presence of a Lewis acid. The choice of Lewis acid is critical; strong acids like aluminum chloride can lead to decomposition of the sensitive indole ring, while milder agents like diethylaluminum chloride or dimethylaluminum chloride have been shown to effectively promote 3-acylation in high yields without requiring protection of the indole nitrogen. organic-chemistry.org

An alternative strategy involves the use of oxalyl chloride to generate a highly reactive indole-3-glyoxalyl chloride intermediate in situ. nih.gov This intermediate can then be reacted with methanol (B129727) to produce the desired dimethoxy acetal. This sequential one-pot approach can be highly efficient, with reported yields for related bis(indolyl)glyoxylamides being in the range of 82–93%. nih.gov

Table 2: Potential Synthetic Routes for this compound

Synthetic Route Key Reagents Key Intermediate Advantages Potential Challenges Citation(s)
Friedel-Crafts Acylation Indole, Dimethoxyacetyl chloride, Lewis Acid (e.g., Et₂AlCl) Acylium ion complex Direct, high regioselectivity Cost and handling of Lewis acids, acid sensitivity of indole organic-chemistry.org
In-situ Acylation Indole, Oxalyl chloride, Methanol Indole-3-glyoxalyl chloride High reactivity, potential for one-pot synthesis Toxicity and handling of oxalyl chloride, control of exotherm nih.gov

Scale-Up Challenges and Solutions in Industrial Settings

Translating a laboratory-scale synthesis of this compound to an industrial scale presents several challenges.

Heat Management: Friedel-Crafts acylations are often highly exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to runaway reactions, decomposition of the product, and the formation of impurities. The solution involves using jacketed reactors with efficient cooling systems, controlling the rate of reagent addition, and potentially using a continuous flow reactor setup, which offers superior heat and mass transfer.

Reagent Handling and Safety: The use of hazardous reagents like oxalyl chloride, phosphorus oxychloride (used in related Vilsmeier-Haack reactions), or pyrophoric Lewis acids like diethylaluminum chloride requires specialized handling procedures and equipment to ensure worker safety. nih.govorgsyn.org This includes closed-system transfers and robust scrubbing systems to neutralize toxic off-gases.

Purification: Achieving high purity on a large scale can be challenging. While laboratory procedures often rely on silica (B1680970) gel chromatography, this is generally not economically viable for large-scale production. orgsyn.org Industrial processes favor crystallization, distillation, or extraction. Developing a robust crystallization process that consistently yields the product with the required purity is a critical step in process development. This may involve extensive solvent screening and optimization of temperature profiles.

Process Control and Consistency: Ensuring consistent product quality across different batches is paramount. This requires strict control over reaction parameters such as temperature, concentration, and reaction time. The synthesis of related α-haloacetaldehyde acetals has been noted to require high temperatures and long reaction times, which can be difficult to control and lead to batch-to-batch variability. luc.edu Implementing Process Analytical Technology (PAT) can help monitor the reaction in real-time and ensure it proceeds as expected.

By addressing these challenges through careful process design, engineering controls, and robust analytical methods, the scalable and efficient industrial production of this compound can be achieved.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Techniques

The paradigm of chemical synthesis is rapidly shifting towards continuous-flow processes and automated platforms, which offer significant advantages in terms of efficiency, safety, and scalability over traditional batch methods. mdpi.comnih.gov The integration of 1-(1H-indol-3-yl)-2,2-dimethoxyethanone into these modern synthetic workflows represents a significant area for future investigation.

Flow chemistry, characterized by the use of microreactors and continuous processing, allows for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This enhanced control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates, which is particularly relevant for the synthesis and derivatization of indole-containing compounds. mdpi.comnih.govnih.gov Research into the flow synthesis of various indole (B1671886) derivatives has demonstrated the potential for accelerated reaction times and increased productivity compared to batch processes. mdpi.comresearchgate.net Future studies could focus on developing a continuous-flow synthesis of this compound itself, potentially starting from indole and a suitable glyoxal (B1671930) equivalent.

Automated synthesis platforms, often coupled with flow chemistry, enable the rapid generation of compound libraries for high-throughput screening. nih.govnih.gov By incorporating this compound as a building block in such systems, a diverse range of derivatives could be synthesized and evaluated for various applications. These automated techniques facilitate the exploration of a vast chemical space by systematically varying substituents on the indole ring or by transforming the dimethoxyethanone group. nih.govrsc.org

Table 1: Potential Advantages of Flow Chemistry for this compound

FeaturePotential Benefit for Synthesis and Derivatization
Precise Temperature Control Improved selectivity in functionalization reactions of the indole ring.
Enhanced Mixing Increased reaction rates and yields.
Short Residence Times Minimization of byproduct formation.
Improved Safety Safe handling of potentially hazardous reagents and intermediates.
Scalability Facile transition from laboratory-scale synthesis to larger-scale production.

Exploration of Organocatalytic and Biocatalytic Transformations Involving the Compound

The fields of organocatalysis and biocatalysis have emerged as powerful tools for sustainable and selective chemical synthesis. Applying these methodologies to this compound could unveil novel and efficient routes to valuable chiral molecules and complex derivatives.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a green alternative to traditional metal-based catalysts. Research on related indole-3-glyoxylamides has shown that organocatalysts can be employed for various transformations, including enantioselective Friedel-Crafts reactions. researchgate.net Future work could investigate the use of chiral organocatalysts to induce stereoselectivity in reactions involving the carbonyl groups of this compound, leading to the synthesis of enantiomerically enriched products.

Biocatalysis, which utilizes enzymes to perform chemical transformations, is renowned for its high selectivity and mild reaction conditions. nih.govnih.gov While the chemical synthesis of N-acyl indoles can be challenging, enzymatic approaches have shown promise. nih.gov A key area of future research would be to screen for enzymes, such as hydrolases, oxidoreductases, or transferases, that can act upon this compound. Such enzymes could be used to selectively hydrolyze the methoxy (B1213986) groups, reduce the ketone, or catalyze condensation reactions at the indole nitrogen or other positions.

Table 2: Potential Catalytic Transformations for this compound

Catalysis TypePotential ReactionPotential Product
Organocatalysis Asymmetric aldol (B89426) reactionChiral β-hydroxy ketone derivatives
Organocatalysis Enantioselective reductionChiral alcohol derivatives
Biocatalysis Selective hydrolysis1-(1H-indol-3-yl)-2-hydroxy-2-methoxyethanone
Biocatalysis Enantioselective reductionChiral diol derivatives
Biocatalysis TransaminationChiral amino-alcohol derivatives

Development of Novel Protecting Group Strategies Utilizing the Compound

Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to selectively mask and deprotect reactive functional groups. The indole nucleus, with its reactive N-H bond, often requires protection during synthetic sequences. The unique structure of this compound suggests its potential as a precursor to a novel class of protecting groups for the indole nitrogen.

The development of a new protecting group strategy would involve the derivatization of the dimethoxyethanone moiety to create a linkage to the indole nitrogen. The stability of this new protecting group to various reaction conditions and its facile removal under specific, mild conditions would need to be thoroughly investigated. The indole-3-glyoxylamide (B122210) scaffold, which is structurally related, has been extensively used in medicinal chemistry, indicating the stability and synthetic accessibility of this class of compounds. nih.govnih.gov

Future research in this area could explore the conversion of the carbonyl group into a more reactive functional group that can readily attach to the indole nitrogen. Subsequent transformations could then be performed on other parts of the molecule, followed by the selective cleavage of the newly formed protecting group.

Advanced Spectroscopic Probes and Chemosensors Development

The indole scaffold is a well-known fluorophore and has been incorporated into numerous fluorescent chemosensors for the detection of various ions and molecules. spectroscopyonline.commdpi.comresearchgate.net The combination of the indole moiety with the electron-withdrawing dimethoxyethanone group in this compound could lead to interesting photophysical properties, making it a promising platform for the development of new spectroscopic probes.

Future research could focus on modifying the structure of this compound to include specific binding sites for target analytes. For instance, the incorporation of chelating groups could enable the selective detection of metal ions through changes in the fluorescence or absorbance spectra upon binding. mdpi.comresearchgate.net The sensitivity and selectivity of these potential chemosensors would need to be systematically evaluated. The development of "turn-on" fluorescent probes, where the fluorescence intensity increases upon binding to the analyte, is a particularly attractive goal. spectroscopyonline.com

Table 3: Potential Chemosensor Applications

Target AnalytePotential Sensing MechanismSpectroscopic Output
Metal Ions (e.g., Zn²⁺, Al³⁺, Fe³⁺) Chelation-enhanced fluorescence (CHEF)Fluorescence "turn-on"
Anions (e.g., F⁻, CN⁻) Hydrogen bonding interactionsColorimetric or fluorometric changes
Neutral Molecules Host-guest interactionsChanges in absorption or emission spectra

Computational Chemistry in Predictive Design of New Derivatives with Desired Reactivity

Computational chemistry and cheminformatics have become indispensable tools in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. nih.gov Applying these computational approaches to this compound can guide synthetic efforts and accelerate the discovery of new derivatives with tailored reactivity and properties.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com For example, DFT can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. It can also be used to simulate spectroscopic data, aiding in the characterization of new compounds.

Cheminformatics tools can be used to analyze large virtual libraries of derivatives of this compound. nih.gov By generating a diverse set of virtual compounds and calculating their predicted properties (e.g., reactivity, solubility, potential biological activity), researchers can prioritize the most promising candidates for synthesis. This in silico screening can save significant time and resources compared to a purely experimental approach. A recent study highlighted the use of cheminformatics to explore the diversity and bioactivity of marine indol-3-yl-glyoxylamides, demonstrating the power of this approach for identifying promising scaffolds. nih.gov

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